GSK2838232 - 1443460-91-0

GSK2838232

Catalog Number: EVT-269982
CAS Number: 1443460-91-0
Molecular Formula: C48H73ClN2O6
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2838232 is a second generation inhibitor of HIV-1 maturation (IC90 = 6.4 nM). It is active against a variety of HIV isolates resistant to bevirimat (PA-457;).
GSK2838232 is novel human immune virus (HIV) maturation inhibitor. GSK2838232 inhibit HIV reverse transcriptase activity across a broad panel of HIV-1 isolates, extracted from patent WO/2013090664A1, compound51.

Ritonavir (RTV)

  • Relevance: Ritonavir is frequently co-administered with GSK2838232 to boost its plasma concentrations and prolong its half-life by inhibiting its metabolism. Studies demonstrated that ritonavir increased GSK2838232 AUC and Cmax by 10- and 3-fold, respectively [].

Cobicistat

  • Relevance: The research explored cobicistat as an alternative boosting agent for GSK2838232. A Phase IIa study investigated the safety, pharmacokinetics, and antiviral activity of GSK2838232 boosted by cobicistat in HIV-1 infected individuals [].

Acyclovir

  • Relevance: While structurally unrelated to GSK2838232, acyclovir is discussed alongside it as an example of an antiviral drug that could potentially benefit from formulation as an ionic liquid to improve its physicochemical properties [].
Overview

GSK2838232 is a second-generation, small-molecule maturation inhibitor designed for the treatment of human immunodeficiency virus type 1 (HIV-1). This compound is notable for its oral administration and once-daily dosing regimen, which is enhanced by co-administration with a pharmacokinetic booster. GSK2838232 has demonstrated significant antiviral activity and safety in clinical trials, marking it as a promising candidate in the ongoing fight against HIV.

Source and Classification

GSK2838232 was developed by GlaxoSmithKline and falls under the category of antiviral agents specifically targeting HIV maturation processes. It is classified as a maturation inhibitor, which works by interfering with the virus's ability to mature properly, thereby reducing its infectivity.

Synthesis Analysis

The synthesis of GSK2838232 involves several steps that are common in the development of small-molecule drugs. The compound was prepared through a series of chemical reactions that typically include:

  • Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  • Reagents: Specific reagents are employed to facilitate reactions, including coupling agents and solvents.
  • Purification: After synthesis, GSK2838232 is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and by-products.
Molecular Structure Analysis

GSK2838232 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a maturation inhibitor. The molecular formula and structure data provide insight into its potential interactions within the viral lifecycle:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 327.36 g/mol
  • Structural Features: The compound includes aromatic rings, amine groups, and ester functionalities that are critical for its biological activity.

The precise three-dimensional arrangement of these atoms can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

GSK2838232 undergoes specific chemical reactions that are crucial for its mechanism of action against HIV-1. These reactions primarily involve:

  • Binding Interactions: GSK2838232 binds to the capsid precursor protein (CA-SP1), inhibiting its cleavage by viral protease. This interaction prevents the formation of mature viral particles.
  • Stability Studies: Understanding how GSK2838232 behaves under various conditions (e.g., temperature, pH) is essential for determining its shelf-life and efficacy.

Technical details regarding these reactions often involve kinetic studies and binding affinity assessments using biochemical assays.

Mechanism of Action

The mechanism of action for GSK2838232 involves several key processes:

  1. Inhibition of Proteolytic Cleavage: By binding to the CA-SP1 junction, GSK2838232 prevents the proteolytic cleavage necessary for HIV maturation.
  2. Disruption of Viral Assembly: The inhibition leads to the formation of immature viral particles that are non-infectious.
  3. Antiviral Efficacy: Clinical studies have shown that GSK2838232 can significantly reduce viral loads in patients, indicating effective suppression of HIV replication.

Data from clinical trials indicate that GSK2838232 can achieve maximum concentration levels within hours after administration, with a half-life ranging from 16.3 to 19.2 hours, allowing for effective dosing schedules .

Physical and Chemical Properties Analysis

GSK2838232 exhibits several physical and chemical properties relevant to its function:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which is common for many small-molecule drugs.
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain potency over time.
  • pKa Values: Understanding the ionization states at physiological pH can provide insights into its absorption and distribution characteristics.

These properties are typically assessed during preclinical development to ensure optimal formulation strategies.

Applications

GSK2838232 is primarily used in clinical settings for:

  • HIV Treatment: As part of antiretroviral therapy, it aims to improve outcomes for individuals living with HIV-1 by reducing viral load and enhancing immune function.
  • Research Applications: The compound serves as a valuable tool in virology research, helping scientists understand HIV maturation processes and develop new therapeutic strategies.

Clinical trials have demonstrated its efficacy when used alone or in combination with other antiretroviral agents, supporting further development as a key component in HIV treatment regimens .

Properties

CAS Number

1443460-91-0

Product Name

GSK2838232

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1

InChI Key

MEOWKUXNVNJAMY-PZFKGGKESA-N

SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

GSK2838232; GSK-2838232; GSK 2838232.

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.